molecular formula C12H16ClN3 B8216682 2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride

2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride

Cat. No.: B8216682
M. Wt: 237.73 g/mol
InChI Key: HPLAQXFOMXJKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and an amine group attached to a phenylethan-1-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes:

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their activity. It also interacts with signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to the modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-1H-pyrazol-1-yl)-2-phenylethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylethan-1-amine backbone. This unique structure imparts distinct chemical properties and biological activities, making it valuable in various research applications .

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-10-8-14-15(9-10)12(7-13)11-5-3-2-4-6-11;/h2-6,8-9,12H,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLAQXFOMXJKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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